molecular formula C38H24N6O2 B596204 BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 CAS No. 1219827-28-7

BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2

Cat. No.: B596204
CAS No.: 1219827-28-7
M. Wt: 596.65
InChI Key: GTPNJFWMUYHPEP-UHFFFAOYSA-N
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Description

BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 is a chemical compound with the molecular formula C38H24N6O2 . It is also known by its synonyms: BP-OXD-BPY; 6,6’-Bis(5-[1,1’-biphenyl]-3-yl-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine .


Molecular Structure Analysis

The molecular structure of BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 consists of two bipyridyl oxadiazole units attached to a benzene ring . The molecular weight of the compound is 596.64 g/mole .


Physical and Chemical Properties Analysis

BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 has a UV absorption at 319 nm (in THF) and photoluminescence at 372 nm (in THF) . The compound has a high thermal stability with a TGA (Thermogravimetric Analysis) value of >350 °C (0.5% weight loss) .

Scientific Research Applications

Photodetector Enhancements

The compound l,3-bis [2-(2,20-bipyridin-6-yl)-1,3,4-oxadiazol-5-yl]-benzene (Bpy-OXD) has been utilized in the development of GaN metal–insulator-semiconductor (MIS) photodetectors (PDs). These PDs, incorporating Bpy-OXD insulating layers, show significant improvements in dark current and photocurrent ratios, demonstrating the compound's potential in enhancing photodetector efficiency and performance (Chin-Hsiang Chen, Ming-Han Yang, & Wei-Chi Lin, 2014).

Organic Photovoltaics Applications

Bpy-OXD-related compounds have found applications in the synthesis of π-conjugated polymers, which are integral to organic photovoltaic (OPV) devices. These polymers, designed with oxadiazole (OXD) or thiadiazole (TD) units, demonstrate high open-circuit voltage (Voc) values and improved field-effect transistor (FET) mobilities, indicating their significance in enhancing OPV performance and efficiency (Tomoya Higashihara, Hung‐Chin Wu, Tetsunari Mizobe, Chien Lu, M. Ueda, & Wen‐Chang Chen, 2012).

Organic Light-Emitting Diodes (OLEDs) Enhancement

The synthesis and implementation of bis(1,3,4-oxadiazole) systems, like PDPyDP, in OLEDs using MEH−PPV as the emissive material have shown improvements in device efficiency. These materials act effectively as electron-injection/hole-blocking layers, significantly enhancing the efficiency of bilayer OLEDs compared to single-layer devices. This advancement underscores the potential of Bpy-OXD derivatives in developing more efficient OLEDs (Changsheng Wang, G. Jung, Y. Hua, C. Pearson, M. Bryce, M. Petty, A. Batsanov, A. Goeta, & J. Howard, 2001).

Electrophosphorescence Efficiency

In electrophosphorescent red OLEDs, the use of a thin Bpy-OXD layer as a cleaving layer has significantly increased luminance and current efficiency. This improvement is attributed to the balanced carrier injection and enhanced exciton utilization rate in double emitting layers, highlighting Bpy-OXD's role in developing high-efficiency electrophosphorescent devices (Chin-Hsiang Chen, Kuo-Run Wang, Yu-Hsuan Tsai, Shuo-Fu Yen, Peng-Yin Su, & Chung-Fu Cheng, 2011).

Future Directions

BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 is used in the field of Organic Light-Emitting Diode (OLED) materials . It has excellent electron accepting, electron transporting, and hole blocking abilities . It can be used with electron donating materials to create highly efficient OLED devices . The future directions of this compound could be in the development of more efficient and durable OLED devices.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for BP-OXD-Bpy involves the reaction of two different starting materials, 5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl and 6,6/-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2, with a coupling agent to form the final product. The reaction is carried out in several steps to ensure high yield and purity of the product.", "Starting Materials": [ "5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl", "6,6/-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl and 6,6/-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add the coupling agent to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate.", "Step 4: Characterize the final product using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] }

CAS No.

1219827-28-7

Molecular Formula

C38H24N6O2

Molecular Weight

596.65

IUPAC Name

2-(4-phenylphenyl)-5-[6-[6-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C38H24N6O2/c1-3-9-25(10-4-1)27-17-21-29(22-18-27)35-41-43-37(45-35)33-15-7-13-31(39-33)32-14-8-16-34(40-32)38-44-42-36(46-38)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H

InChI Key

GTPNJFWMUYHPEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

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